

Structure and nomenclature of 4-Bromo-2-(trifluoromethyl)-1H-indole

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Compound of Interest

Compound Name: 4-Bromo-2-(trifluoromethyl)-1H-indole

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An In-Depth Technical Guide to **4-Bromo-2-(trifluoromethyl)-1H-indole** for Advanced Research and Development

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This guide provides a comprehensive technical overview of **4-Bromo-2-(trifluoromethyl)-1H-indole**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, spectroscopic signature, reactivity, and applications, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Value of a Functionalized Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceuticals.^[1] The strategic functionalization of this scaffold allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. In **4-Bromo-2-(trifluoromethyl)-1H-indole**, two key substituents dramatically enhance its utility:

- The 2-(Trifluoromethyl) Group: The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to improve metabolic stability, increase lipophilicity (enhancing membrane permeability), and modulate receptor binding affinity.^[2] Its

strong electron-withdrawing nature also significantly influences the electronic properties of the indole ring.

- The 4-Bromo Group: The bromine atom at the C-4 position serves as a versatile synthetic handle. It is an ideal leaving group for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.[3][4][5]

This unique combination makes **4-Bromo-2-(trifluoromethyl)-1H-indole** a highly valuable building block for creating novel chemical entities with tailored biological activities.

Structure and Nomenclature

A precise understanding of a molecule's structure is fundamental to predicting its reactivity and interactions. This section details the formal nomenclature and key structural features of the title compound.

IUPAC Nomenclature and Numbering

According to IUPAC standards, the name **4-Bromo-2-(trifluoromethyl)-1H-indole** systematically describes its structure:

- Indole: The core is a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring.
- 1H: This designates the position of the saturating hydrogen atom on the nitrogen, which is numbered as position 1.
- 4-Bromo: A bromine atom is substituted at position 4 of the indole ring.
- 2-(Trifluoromethyl): A trifluoromethyl group ($-CF_3$) is attached at position 2.

The standard numbering convention for the indole ring is illustrated below.

Caption: Standard IUPAC numbering of the 1H-indole scaffold.

Molecular Structure and Key Features

The structure of **4-Bromo-2-(trifluoromethyl)-1H-indole** is presented below, highlighting the key functional groups.

Caption: Structure of **4-Bromo-2-(trifluoromethyl)-1H-indole**.^{[6][7]}

Synthesis Strategies

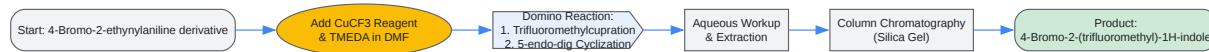
The synthesis of highly substituted indoles often requires specialized methods. While the classic Fischer indole synthesis is a cornerstone of indole chemistry, modern techniques are often employed for complex targets like this one.^{[8][9]} A highly effective approach for installing the 2-(trifluoromethyl) group is the domino trifluoromethylation/cyclization of a 2-alkynylaniline precursor.^[10]

Domino Trifluoromethylation/Cyclization Protocol

This state-of-the-art method utilizes a fluoroform-derived copper-trifluoromethyl reagent (CuCF_3) to react with a suitably protected 2-alkynylaniline, initiating a cascade reaction that forms the desired indole in a single pot.^[10]

Rationale for Experimental Choices:

- Starting Material: A 1-(4-bromo-2-ethynylphenyl)sulfonamide is a logical precursor. The sulfonamide group protects the aniline nitrogen and is crucial for activating the cyclization step.
- Trifluoromethylating Agent: The Ruppert-Prakash reagent (TMSCF_3) with a fluoride source or a pre-formed CuCF_3 reagent are the most common choices. CuCF_3 , derived from fluoroform, is particularly effective.^[10]
- Catalyst/Solvent System: The reaction typically proceeds without a palladium catalyst, relying on the reactivity of the copper reagent. A polar aprotic solvent like DMF or DMSO is used to facilitate the reaction.



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Caption: General workflow for the synthesis of 2-(CF₃)-indolets.[\[10\]](#)

Detailed Experimental Protocol:

- Preparation: To a dry, nitrogen-flushed reaction vessel, add the N-protected 4-bromo-2-ethynylaniline (1.0 eq).
- Reagent Addition: Dissolve the starting material in anhydrous DMF. Add the CuCF₃ reagent (1.5 eq) and TMEDA (2.0 eq).
- Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
- Workup: Cool the reaction to room temperature and quench by pouring it into an aqueous solution of ammonium chloride.
- Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Spectroscopic Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, with ¹H, ¹³C, and ¹⁹F NMR providing complementary information.
[\[11\]](#)

Key Principles:

- ¹H NMR: Provides information on the number, environment, and connectivity of protons.
- ¹³C NMR: Shows the carbon skeleton of the molecule. Carbons attached to electronegative atoms (N, Br) or groups (CF₃) will be shifted downfield. The CF₃ carbon will appear as a

quartet due to coupling with the three fluorine atoms.

- ^{19}F NMR: A highly sensitive technique specific to fluorine.[12] The CF_3 group will give a singlet in a proton-decoupled spectrum, and its chemical shift is highly indicative of its electronic environment.[13]

Table 1: Predicted NMR Spectroscopic Data (in CDCl_3)

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H NMR	-8.40	br s	-	N-H
	~7.45	d	~8.0	H-7
	~7.30	d	~7.5	H-5
	~7.15	t	~7.8	H-6
	~6.90	s (q)	$\text{J}(\text{H},\text{F}) \approx 1.5$	H-3
^{13}C NMR	-137.0	s	-	C-7a
	~135.0	q	$^1\text{J}(\text{C},\text{F}) \approx 268$	CF_3
	~129.0	s	-	C-3a
	~125.5	s	-	C-5
	~124.0	s	-	C-7
	~123.0	q	$^2\text{J}(\text{C},\text{F}) \approx 38$	C-2
	~115.0	s	-	C-4
	~112.0	s	-	C-6
	~105.0	q	$^3\text{J}(\text{C},\text{F}) \approx 3$	C-3
^{19}F NMR	~ -61.0	s	-	$-\text{CF}_3$

Note: These are predicted values based on typical shifts for substituted indoles and may vary slightly. The signal for H-3 may appear as a narrow quartet due to coupling with the CF_3 group.

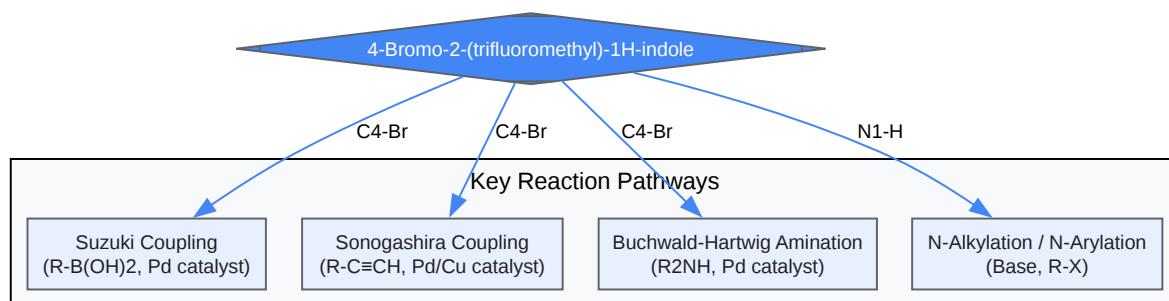
Chemical Reactivity and Synthetic Utility

The true power of **4-Bromo-2-(trifluoromethyl)-1H-indole** lies in its potential for further chemical modification, primarily through reactions at the C-4 bromine and the N-1 proton.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle for C-C, C-N, or C-O bond formation. This provides a robust platform for library synthesis.[5]

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (e.g., introducing aryl or alkyl groups).[3]
- Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are themselves versatile functional groups.[14]
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing many biologically active compounds.
- Heck Coupling: Reaction with alkenes to form substituted olefins.



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Caption: Major sites of reactivity for synthetic diversification.

N-H Functionalization

The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently reacted with various electrophiles. This allows for the introduction of alkyl, acyl, or sulfonyl groups, which can be critical for modulating solubility, cell permeability, and target engagement in drug candidates.

Applications in Drug Development and Research

This molecule is not just a synthetic curiosity; it is a high-value intermediate for addressing challenges in modern drug discovery.[\[1\]](#)

- **Scaffold for Kinase Inhibitors:** The indole scaffold is prevalent in kinase inhibitors, and the substituents on this molecule can be used to optimize binding and selectivity.[\[15\]](#)
- **Central Nervous System (CNS) Agents:** The increased lipophilicity imparted by the CF₃ group can enhance the ability of molecules to cross the blood-brain barrier, making this scaffold attractive for developing CNS-active agents.
- **Metabolic Blocking:** The robust C-F bonds of the trifluoromethyl group can block sites of oxidative metabolism, leading to improved pharmacokinetic profiles (e.g., longer half-life) of drug candidates.

Safety and Handling

As a halogenated and fluorinated organic compound, **4-Bromo-2-(trifluoromethyl)-1H-indole** should be handled with appropriate care in a laboratory setting.

- **General Handling:** Use only in a well-ventilated area, preferably within a chemical fume hood.[\[16\]](#)[\[17\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[\[18\]](#) Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[\[19\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[20\]](#)
- **Toxicity:** While specific toxicity data for this compound is not readily available, it should be treated as a potentially harmful substance. Analogous bromo-indoles are classified as harmful if swallowed, and can cause skin and eye irritation.[\[18\]](#)[\[19\]](#)[\[21\]](#)

Disclaimer: This information is for guidance only and is based on data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

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